molecular formula C6H8N2O3 B068367 N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 189096-90-0

N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No. B068367
M. Wt: 156.14 g/mol
InChI Key: DHEWMIAJHISOGS-UHFFFAOYSA-N
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Patent
US06887871B2

Procedure details

A mixture of 3-isoxazolecarboxylic acid (4.2 g), 4-dimethylaminopyridine (5.1 g), N,O-dimethylhydroxylamine hydrochloride (4.0 g), N-methylmorpholine (4.2 g) and 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride (7.5 g) in dichloromethane (175 ml) were stirred at ambient temperature overnight. The reaction mixture was then washed with 2N hydrochloric acid (100 ml), saturated sodium bicarbonate (100 ml), brine, dried over magnesium sulphate and evaporated to give the product as a dark orange oil (3.7 g).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[N:2]1.Cl.[CH3:10][NH:11][O:12][CH3:13].CN1CCOCC1.Cl.C(N(CC)CCCN=C=NCC)C>CN(C)C1C=CN=CC=1.ClCCl>[CH3:13][O:12][N:11]([CH3:10])[C:6]([C:3]1[CH:4]=[CH:5][O:1][N:2]=1)=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
O1N=C(C=C1)C(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
4.2 g
Type
reactant
Smiles
CN1CCOCC1
Name
1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
7.5 g
Type
reactant
Smiles
Cl.C(C)N(CCCN=C=NCC)CC
Name
Quantity
5.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
175 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with 2N hydrochloric acid (100 ml), saturated sodium bicarbonate (100 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1=NOC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.